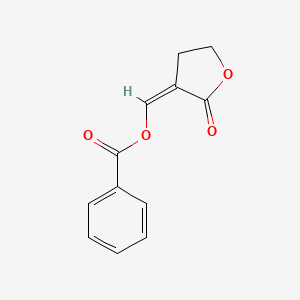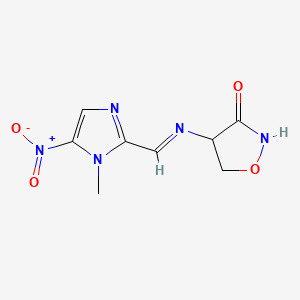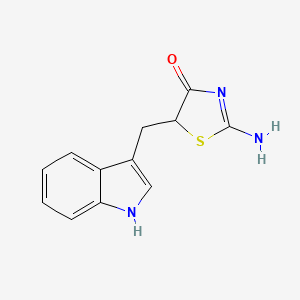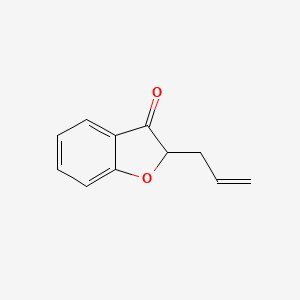
3(2H)-Benzofuranone, 2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allylbenzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of 2-Allylbenzofuran-3(2H)-one consists of a benzene ring fused to a furan ring, with an allyl group attached to the second carbon of the furan ring.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize 2-Allylbenzofuran-3(2H)-one involves the Friedel-Crafts acylation of benzofuran with allyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of benzofuran with allyl halides under mild conditions.
Industrial Production Methods: Industrial production methods for 2-Allylbenzofuran-3(2H)-one typically involve large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Allylbenzofuran-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 2-allylbenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Oxidized derivatives such as 2-allylbenzofuran-3(2H)-one oxide.
Reduction: 2-Allylbenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Allylbenzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Allylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the allyl group.
2-Methylbenzofuran-3(2H)-one: A similar compound with a methyl group instead of an allyl group.
2-Ethylbenzofuran-3(2H)-one: A compound with an ethyl group instead of an allyl group.
Uniqueness: 2-Allylbenzofuran-3(2H)-one is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. The allyl group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the biological activities of 2-Allylbenzofuran-3(2H)-one may differ from those of its analogs due to the specific interactions of the allyl group with molecular targets.
Propiedades
Número CAS |
104034-51-7 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-prop-2-enyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h2-4,6-7,10H,1,5H2 |
Clave InChI |
DPFUGCZLCZLPRV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



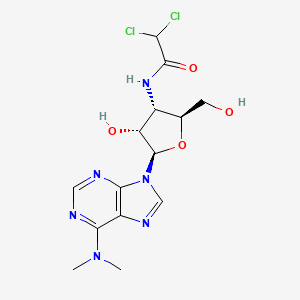

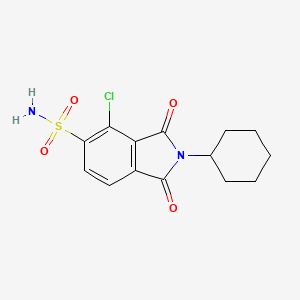
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)

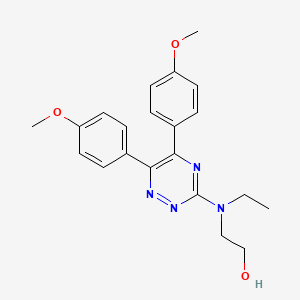
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)
